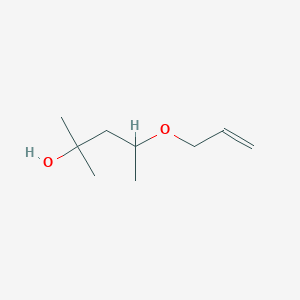
2-methyl-4-prop-2-enoxypentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Allyloxy)-2-methyl-2-pentanol is an organic compound with the molecular formula C9H18O2. It is a versatile chemical used in various industrial and research applications due to its unique structural properties, which include an allyloxy group and a hydroxyl group attached to a pentanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-methyl-2-pentanol typically involves the reaction of 2-methyl-2-pentanol with allyl bromide in the presence of a base such as sodium hydride (NaH) under anhydrous conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methyl-2-pentanol is replaced by the allyloxy group.
Industrial Production Methods
On an industrial scale, the production of 4-(Allyloxy)-2-methyl-2-pentanol can be optimized by using phase transfer catalysis (PTC) to enhance the reaction rate and yield. The reaction is carried out in a suitable solvent, and the temperature is carefully controlled to prevent side reactions and degradation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Allyloxy)-2-methyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The allyloxy group can be reduced to form a saturated ether.
Substitution: The allyloxy group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: 4-(Allyloxy)-2-methyl-2-pentanone or 4-(Allyloxy)-2-methyl-2-pentanal.
Reduction: 4-(Propoxy)-2-methyl-2-pentanol.
Substitution: Various halogenated derivatives depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
4-(Allyloxy)-2-methyl-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 4-(Allyloxy)-2-methyl-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The allyloxy group can undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components . The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Allyloxy-2-hydroxybenzophenone: Used in polymer grafting to improve electrical properties.
1-Allyloxy-4-methoxybenzene: Studied for its microwave-assisted Claisen rearrangement reactions.
4-Allyl-2-methoxyphenol (Eugenol): Known for its wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
4-(Allyloxy)-2-methyl-2-pentanol is unique due to its combination of an allyloxy group and a hydroxyl group on a pentanol backbone, which imparts distinct chemical reactivity and versatility in various applications. Its structural features allow it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
102840-52-8 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-methyl-4-prop-2-enoxypentan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-5-6-11-8(2)7-9(3,4)10/h5,8,10H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
MGRZRZNDZICCBJ-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OCC=C |
Kanonische SMILES |
CC(CC(C)(C)O)OCC=C |
Synonyme |
4-(Allyloxy)-2-methyl-2-pentanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















